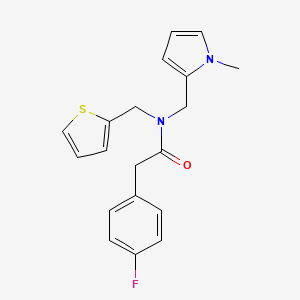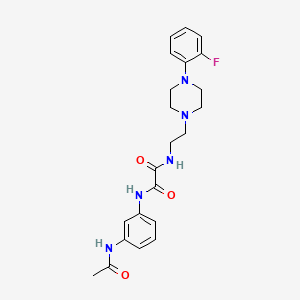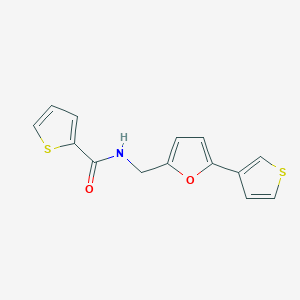
N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide” is a chemical compound that contains a thiophene nucleus. Thiophene and its derivatives are recognized as important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics . The thiophene nucleus has been found in numerous biologically active and natural compounds .
Synthesis Analysis
The synthesis of this compound involves the reaction of different nucleophiles and electrophiles . The titled enaminone is prepared via the reaction with different nucleophiles and electrophiles . The structure elucidation of the designed compounds is derived from their spectral information .Molecular Structure Analysis
The molecular structure of “N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide” is complex and involves several key components. The compound contains a thiophene nucleus, which is a five-membered heterocyclic compound containing a sulfur atom . It also contains a furan ring, which is a five-membered heterocyclic compound containing an oxygen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide” are complex and involve several steps. The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized .Applications De Recherche Scientifique
Biologically Active Compounds
Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Medicinal Chemistry
The compound has a wide range of therapeutic properties with diverse applications in medicinal chemistry . It has been proven to be effectual drugs in present respective disease scenario .
Anti-Inflammatory Properties
Thiophene-based compounds exhibit anti-inflammatory properties . This makes them useful in the development of drugs for treating conditions associated with inflammation .
Anticancer Properties
Some thiophene-based compounds have shown anticancer properties . This opens up possibilities for their use in cancer treatment .
Antimicrobial Properties
Thiophene-based compounds also exhibit antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene-based compounds are used in the fabrication of organic field-effect transistors (OFETs) . This makes them important in the field of electronics .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based compounds are used in the fabrication of organic light-emitting diodes (OLEDs) . This makes them crucial in the development of display technologies .
Propriétés
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S2/c16-14(13-2-1-6-19-13)15-8-11-3-4-12(17-11)10-5-7-18-9-10/h1-7,9H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSFKXIINGWVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

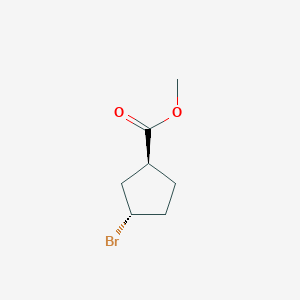
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2677127.png)
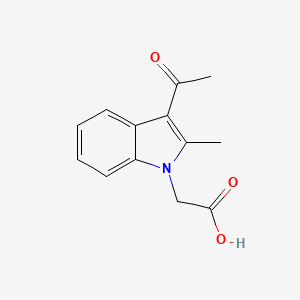
![2-Bromo-6-methylimidazo[2,1-b]thiazole](/img/structure/B2677131.png)
![4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2677135.png)
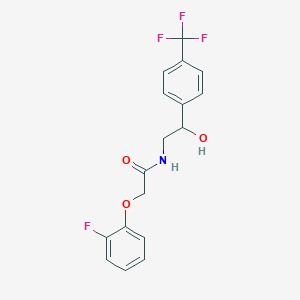
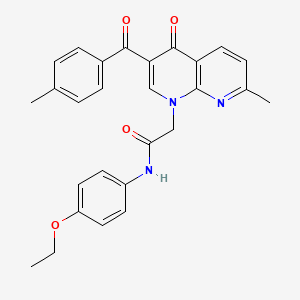


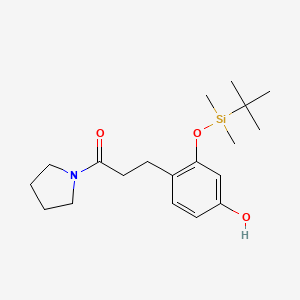
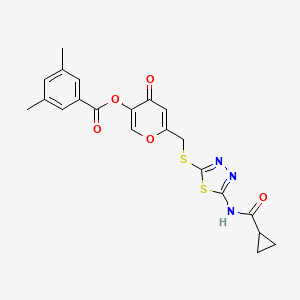
![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2677146.png)
